An In-depth Technical Guide to 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid is a pivotal heterocyclic building block in modern chemistry, with significant implications for drug discovery and materials science. Its unique structural framework, featuring both a pyridine and a pyrimidine ring system, imparts a versatile reactivity profile and the ability to engage in a variety of intermolecular interactions. This guide provides a comprehensive overview of the core chemical properties, a detailed synthesis protocol, reactivity, and key applications of this compound, offering a critical resource for researchers engaged in the development of novel therapeutics and advanced materials.
Introduction: The Significance of the Pyridinyl-Pyrimidine Scaffold
The fusion of pyridine and pyrimidine rings within a single molecular entity creates a scaffold of considerable interest in medicinal chemistry.[1] Pyrimidine derivatives are fundamental components of nucleobases and are prevalent in a wide array of pharmacologically active compounds, including anticancer and antimicrobial agents.[2] The pyridine moiety, a common feature in many FDA-approved drugs, further enhances the molecule's ability to participate in hydrogen bonding and other non-covalent interactions, which are critical for molecular recognition at biological targets.[3] The carboxylic acid functional group provides a convenient handle for further chemical modifications, such as amidation and esterification, allowing for the exploration of a broad chemical space in the pursuit of optimized biological activity. Consequently, 2-(pyridin-4-yl)pyrimidine-5-carboxylic acid has emerged as a valuable starting material for the synthesis of targeted therapies, particularly in the realm of kinase inhibitors.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of 2-(pyridin-4-yl)pyrimidine-5-carboxylic acid is essential for its effective utilization in research and development.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₇N₃O₂ | PubChem[4] |
| Molecular Weight | 201.18 g/mol | PubChem[4] |
| IUPAC Name | 2-(pyridin-4-yl)pyrimidine-5-carboxylic acid | PubChem[4] |
| CAS Number | 259807-47-1 | PubChem[4] |
| Melting Point | 403.5-404.5 °C | Sigma-Aldrich |
| Appearance | White to off-white solid (predicted) | --- |
| XLogP3-AA (Computed) | 0.3 | PubChem[4] |
| Hydrogen Bond Donors | 1 | PubChem[4] |
| Hydrogen Bond Acceptors | 5 | PubChem[4] |
| Rotatable Bond Count | 1 | PubChem[4] |
Spectroscopic Characterization
While a dedicated, publicly available full spectroscopic dataset for the title compound is scarce, the expected spectral features can be predicted based on the analysis of related structures and general principles of spectroscopy.
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine and pyrimidine rings. The pyrimidine protons will likely appear as singlets in the downfield region (δ 8.5-9.5 ppm). The pyridine protons should present as two doublets, characteristic of a 1,4-disubstituted aromatic system, also in the downfield region (δ 7.5-9.0 ppm). The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift (δ > 12 ppm), which would disappear upon D₂O exchange.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all ten carbon atoms. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of δ 160-170 ppm. The aromatic carbons of the pyridine and pyrimidine rings will appear in the δ 120-160 ppm region.
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FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching vibration from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching band for the carboxylic acid will be observed around 1700-1730 cm⁻¹. The C=N and C=C stretching vibrations of the aromatic rings will appear in the 1400-1600 cm⁻¹ region.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (m/z 201 or 202, respectively). Fragmentation patterns would likely involve the loss of CO₂ (44 Da) and other characteristic cleavages of the heterocyclic rings.[1]
Synthesis and Reactivity
The synthesis of 2-(pyridin-4-yl)pyrimidine-5-carboxylic acid can be achieved through a multi-step sequence, leveraging established methods for the construction of pyrimidine rings.
Synthetic Protocol
A plausible and efficient synthetic route involves the condensation of an amidine with a suitably functionalized three-carbon component. The following protocol is a generalized procedure based on the synthesis of related 2-substituted pyrimidine-5-carboxylic esters.[5]
Caption: Generalized synthesis of 2-(pyridin-4-yl)pyrimidine-5-carboxylic acid.
Step 1: Formation of the Pyrimidine Ring
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To a solution of isonicotinamidine hydrochloride in a suitable solvent such as ethanol, add one equivalent of a base (e.g., sodium ethoxide) to generate the free amidine.
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Add one equivalent of a suitable three-carbon electrophile, such as diethyl 2-formyl-3-oxosuccinate, to the reaction mixture.
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Heat the mixture under reflux for several hours to facilitate the condensation and subsequent cyclization/aromatization to form ethyl 2-(pyridin-4-yl)pyrimidine-5-carboxylate.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
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Purify the crude ester by column chromatography on silica gel.
Step 2: Saponification to the Carboxylic Acid
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Dissolve the purified ethyl 2-(pyridin-4-yl)pyrimidine-5-carboxylate in a mixture of ethanol and water.
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Add an excess of a base, such as sodium hydroxide or potassium hydroxide.
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Heat the mixture to reflux and stir until the ester is completely hydrolyzed (monitor by TLC).
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Cool the reaction mixture and remove the ethanol under reduced pressure.
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Acidify the aqueous solution to a pH of approximately 3-4 with a mineral acid (e.g., HCl).
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Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-(pyridin-4-yl)pyrimidine-5-carboxylic acid.
Chemical Reactivity and Key Transformations
The reactivity of 2-(pyridin-4-yl)pyrimidine-5-carboxylic acid is dominated by the carboxylic acid moiety and the nitrogen atoms of the heterocyclic rings.
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Amidation: The carboxylic acid can be readily converted to a wide range of amides via coupling with various amines. This is typically achieved using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activating agent like hydroxybenzotriazole (HOBt).[2] This reaction is fundamental to the construction of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.
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Esterification: Esterification can be accomplished under acidic conditions (e.g., Fischer esterification with an alcohol and a catalytic amount of strong acid) or by reaction with an alkyl halide in the presence of a base.
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Coordination Chemistry: The nitrogen atoms of both the pyridine and pyrimidine rings can act as ligands, coordinating to metal centers to form metal-organic frameworks (MOFs) or discrete coordination complexes.[6] The geometry and electronic properties of the resulting materials are dictated by the coordination preferences of the metal ion and the stoichiometry of the reaction.
Applications in Drug Discovery and Materials Science
The unique structural features of 2-(pyridin-4-yl)pyrimidine-5-carboxylic acid make it a highly sought-after building block in both drug discovery and materials science.
A Privileged Scaffold for Kinase Inhibitors
In medicinal chemistry, the 2-(pyridin-4-yl)pyrimidine scaffold is recognized as a "privileged" structure for the development of kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyridinyl-pyrimidine core can effectively mimic the hinge-binding motif of ATP, the natural substrate for kinases, leading to potent and selective inhibition. The carboxylic acid group serves as a versatile attachment point for introducing various substituents that can be tailored to interact with other regions of the kinase active site, thereby optimizing potency and selectivity.
Caption: Role in the drug discovery pipeline.
Building Block for Functional Materials
In materials science, the ability of 2-(pyridin-4-yl)pyrimidine-5-carboxylic acid to act as a multidentate ligand has been exploited in the synthesis of metal-organic frameworks (MOFs).[6] MOFs are a class of porous crystalline materials with exceptionally high surface areas and tunable pore sizes. The pyridine and pyrimidine nitrogens, along with the carboxylate group, can coordinate to metal ions, leading to the formation of extended, three-dimensional networks. The properties of these MOFs, such as their porosity, thermal stability, and chemical functionality, can be modulated by the choice of the metal ion and the synthesis conditions. These materials have potential applications in gas storage and separation, catalysis, and sensing.
Conclusion
2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid is a compound of significant strategic importance in both medicinal chemistry and materials science. Its robust synthesis, versatile reactivity, and the privileged nature of its core scaffold ensure its continued relevance in the development of novel kinase inhibitors and functional materials. This guide provides a foundational understanding of its chemical properties and applications, serving as a valuable resource for researchers aiming to harness the potential of this remarkable molecule.
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